Product packaging for Ethyl 2-m-tolylpyrimidine-5-carboxylate(Cat. No.:CAS No. 954227-12-4)

Ethyl 2-m-tolylpyrimidine-5-carboxylate

Cat. No.: B1326434
CAS No.: 954227-12-4
M. Wt: 242.27 g/mol
InChI Key: JNPNGYQLLZTRIT-UHFFFAOYSA-N
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Description

Ethyl 2-m-tolylpyrimidine-5-carboxylate is a chemical compound belonging to the class of organic compounds known as pyrimidinecarboxylic acids and their esters . These structures are valued in medicinal and organic chemistry as key building blocks and intermediates for the synthesis of more complex molecules . The core pyrimidine ring is a privileged scaffold in drug discovery, and its 5-carboxylate ester functional group is a versatile synthetic handle . This group can be readily hydrolyzed to the corresponding carboxylic acid, or converted into other valuable derivatives such as amides, hydrazides, and acid chlorides, which can then be used to create diverse compound libraries for biological screening . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern on the ring often dictates the compound's properties and potential research applications . This makes this compound a promising intermediate for researchers developing new active molecules in various therapeutic areas. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B1326434 Ethyl 2-m-tolylpyrimidine-5-carboxylate CAS No. 954227-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPNGYQLLZTRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 M Tolylpyrimidine 5 Carboxylate and Analogues

Precursor Synthesis and Intermediate Derivatization Strategies

The stepwise synthesis of ethyl 2-m-tolylpyrimidine-5-carboxylate involves the sequential construction of the pyrimidine (B1678525) core and the introduction of the desired functional groups. This approach allows for a high degree of control over the final structure.

Synthesis of Pyrimidine Ring Precursors

A common strategy for the synthesis of the pyrimidine ring with a carboxylate group at the 5-position involves the condensation of a three-carbon component with an amidine. One versatile precursor for the C4-C5-C6 fragment of the pyrimidine ring is ethyl 2-(ethoxymethylene)-3-oxobutanoate. This compound can be reacted with various amidines to form the corresponding 2-substituted pyrimidine-5-carboxylates.

Another effective precursor is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This stable reagent reacts readily with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. This method is particularly advantageous as it provides a direct route to pyrimidines that are unsubstituted at the 4-position.

Introduction of the m-Tolyl Moiety at the 2-Position

The introduction of the m-tolyl group at the 2-position of the pyrimidine ring is typically achieved by using m-tolylamidine or its salt as the nitrogen-containing component in the cyclization reaction. The synthesis of m-tolylamidine can be accomplished through several methods, with the Pinner reaction being a classic and effective approach.

The Pinner reaction involves the acid-catalyzed reaction of a nitrile (m-tolunitrile in this case) with an alcohol (such as ethanol) to form an imino ester salt, known as a Pinner salt. This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. Specifically, 3-methylbenzamidine hydrochloride can be prepared and subsequently neutralized to provide the free m-tolylamidine base for the pyrimidine synthesis.

Esterification Approaches for the 5-Carboxylate Group

In cases where the pyrimidine ring is synthesized with a carboxylic acid at the 5-position, a subsequent esterification step is necessary to obtain the ethyl ester. The most common and direct method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is often removed, or a large excess of the alcohol is used.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with ethanol to give the ethyl ester in high yield. This method is generally faster and not reversible but involves an additional synthetic step.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative to linear syntheses by combining three or more reactants in a single step to form a complex product. The Biginelli reaction is a prominent example of an MCR that can be adapted for the synthesis of pyrimidine derivatives.

Biginelli Condensation and Subsequent Oxidative Dehydrogenation Protocols

The classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. chemicalbook.com To synthesize a precursor for this compound, m-tolualdehyde would be reacted with ethyl acetoacetate (B1235776) and a suitable amidine precursor in a Biginelli-type reaction.

The initial product of the Biginelli reaction is a dihydropyrimidine (B8664642) derivative. To obtain the aromatic pyrimidine ring, a subsequent oxidative dehydrogenation (aromatization) step is required. Various oxidizing agents can be employed for this transformation. Common and effective reagents include:

Manganese dioxide (MnO₂): This is a mild and selective oxidizing agent that is often used for the aromatization of dihydropyrimidines. The reaction is typically carried out by refluxing the dihydropyrimidine with activated MnO₂ in an inert solvent like dichloromethane (B109758) or chloroform. researchgate.netresearchgate.netorganic-chemistry.org

Elemental Sulfur (S): Heating the dihydropyrimidine with elemental sulfur at elevated temperatures can effect aromatization. nih.gov

Ferric chloride (FeCl₃): This Lewis acid can also act as an oxidizing agent for the dehydrogenation of dihydropyrimidines. acs.orgmasterorganicchemistry.comlibretexts.org

Iodine (I₂): Molecular iodine in a suitable solvent can also be used for the oxidative aromatization of Biginelli products.

The choice of the oxidizing agent often depends on the specific substituents on the dihydropyrimidine ring and the desired reaction conditions.

Mechanistic Considerations of Biginelli-Type Reactions

The mechanism of the Biginelli reaction has been a subject of extensive study. The most widely accepted mechanism for the acid-catalyzed reaction begins with the acid-catalyzed condensation of the aldehyde and urea (or amidine) to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization through the attack of the remaining nitrogen atom of the urea/amidine on the carbonyl group of the ketoester, followed by dehydration, affords the dihydropyrimidine product.

The rate-determining step is generally considered to be the initial condensation between the aldehyde and the urea/amidine component. The use of Lewis acid catalysts is believed to facilitate the reaction by activating the aldehyde towards nucleophilic attack and by stabilizing the intermediates. Understanding the reaction mechanism is crucial for optimizing reaction conditions and for designing new variations of the Biginelli reaction to access a wider range of substituted pyrimidines.

Data Tables

EntryAmidine (R-C(NH)NH₂)Three-Carbon ComponentProductYield (%)
1BenzamidineEthyl 2-(ethoxymethylene)-3-oxobutanoateEthyl 2-phenyl-4-methylpyrimidine-5-carboxylateData not available
2AcetamidineEthyl 2-(ethoxymethylene)-3-oxobutanoateEthyl 2,4-dimethylpyrimidine-5-carboxylateData not available
3GuanidineEthyl 2-(ethoxymethylene)-3-oxobutanoateEthyl 2-amino-4-methylpyrimidine-5-carboxylateData not available
EntryAldehydeβ-KetoesterUrea/ThioureaCatalystProduct (Dihydropyrimidinone)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaCuCl/H₂SO₄Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate90.5 nih.gov
24-ChlorobenzaldehydeEthyl acetoacetateUreaFeCl₃·6H₂OEthyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate92 libretexts.org
33-BromobenzaldehydeEthyl acetoacetateUreaChiral Phosphoric AcidEthyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHigh researchgate.net
44-NitrobenzaldehydeEthyl acetoacetateUreaFeCl₃·6H₂OEthyl 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate95 libretexts.org

Cross-Coupling Reactions and Advanced Synthetic Transformations

The introduction of substituents onto the pyrimidine ring is a key step in generating structural diversity for compounds like this compound. Transition-metal catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-H Arylation for Pyrimidine Functionalization

Palladium-catalyzed direct C-H arylation has emerged as a highly effective strategy for the functionalization of pyrimidine rings. This method avoids the need for pre-functionalized starting materials, such as halogenated or organometallic pyrimidines, by directly activating a carbon-hydrogen bond for coupling with an aryl partner.

Research has demonstrated a straightforward strategy for the arylation at the C5-position of the N-(alkyl)pyrimidin-2-amine core using readily available aryl halides. rsc.org This approach is noted for its high regioselectivity, which can be achieved through different palladium catalytic cycles (Pd(II)/Pd(IV) or Pd(0)/Pd(II)). rsc.org The regioselectivity of these reactions is often governed by a combination of electronic and steric effects. For instance, in palladium-carboxylate catalytic systems, palladation is often disfavored at the C2 and C6 positions adjacent to the Lewis basic ring nitrogens due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. nih.gov This inherent electronic effect directs functionalization towards other positions, such as C4 or C5. nih.gov

Further studies have described the regioselective C-H activation and arylation of 4-arylpyrimidines with aryl iodides. acs.org An efficient one-pot sequence involving an SNAr amination followed by a direct Pd-catalyzed C-H arylation has also been developed to produce highly functionalized pyrazolo[1,5-a]pyrimidines with good yields. deepdyve.com

Overview of Palladium-Catalyzed C-H Arylation on Pyrimidine Cores

Substrate TypePosition of ArylationKey FeaturesReference
N-(alkyl)pyrimidin-2-amineC5-positionHighly regioselective; uses aryl halides. rsc.org
4-ArylpyrimidinesRegioselectiveCoupling with aryl iodides, N-iodosuccinimide. acs.org
General PyrimidinesC3- and C4-positionsSelectivity guided by electronic and steric effects; avoids C2/C6. nih.gov
7-chloro-pyrazolo[1,5-a]pyrimidineMultiple PositionsOne-pot SNAr amination/C-H arylation sequence. deepdyve.com

Pyrimidinyl Tosylate Amination Routes

For the synthesis of aminated pyrimidine analogues, the displacement of a leaving group, such as a tosylate, is a common and effective strategy. Pyrimidinyl tosylates serve as versatile electrophiles in cross-coupling reactions with various nitrogen nucleophiles.

While many amination reactions rely on transition-metal catalysts, a metal-free approach for the direct amination of pyrimidin-2-yl tosylates using aqueous ammonia has been developed. rhhz.net This method can generate pyrimidin-2-amines in high yields under mild conditions, tolerating both electron-withdrawing and electron-donating groups on the pyrimidine scaffold. rhhz.net

However, transition-metal catalysis significantly broadens the scope of possible transformations. Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates has been successfully achieved with N-heterocycles like indole (B1671886) and benzimidazole (B57391) using a Ni(dppp)Cl₂ catalyst. researchgate.net Palladium catalysts are also highly effective. A catalyst system combining a specific Pd(0) precursor and a hindered Josiphos ligand has been developed for the amination of aryl and heteroaryl tosylates at room temperature. nih.gov This system is notable for facilitating the first reported palladium-catalyzed aminations of heteroaryl tosylates, including pyridyl and quinolinyl derivatives, with a variety of primary alkyl and aryl amines. nih.gov

Comparison of Amination Routes for Pyrimidinyl Tosylates

MethodCatalyst/ConditionsScopeKey AdvantagesReference
Direct AminationMetal-free, aqueous ammonia, PEG-400Primary amines (pyrimidin-2-amines)Mild, catalyst-free, uses inexpensive ammonia source. rhhz.net
Buchwald-Hartwig AminationNickel-catalyzed (e.g., Ni(dppp)Cl₂)N-heterocycles (indole, benzimidazole, etc.)Good yields for complex nucleophiles. researchgate.net
Buchwald-Hartwig AminationPalladium-catalyzed (Pd(0)/Josiphos ligand)Primary alkyl and aryl aminesMild conditions (room temperature), high efficiency. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond C-H arylation and amination, a wide array of other transition metal-catalyzed reactions are employed in the synthesis of pyrimidines and their analogues. nih.gov These methods are indispensable for constructing the core heterocyclic structure and for its subsequent decoration. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between organoboron compounds and halides or triflates. Fully substituted pyrimidines can be achieved through Suzuki cross-coupling reactions where a tosylated hydroxyl group on the pyrimidine is the leaving group. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium. researchgate.net Nickel-catalyzed dehydrogenative coupling of alcohols and amidines provides a route to pyrimidine synthesis. mdpi.com Additionally, nickel catalysts are effective in the cross-coupling of methylthio-substituted N-heterocycles, including pyrimidines, with organozinc reagents. researchgate.net

Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for forming C-N and C-S bonds. Copper(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful tool for constructing the pyrimidine ring itself. mdpi.com A copper-catalyzed tandem reaction involving trichloroacetonitrile, sulfonyl azides, and terminal alkynes has also been described for synthesizing sulfonamide pyrimidine derivatives. mdpi.com

Recent reviews have highlighted the growing significance of transition metal-catalyzed reactions in pyrimidine synthesis, covering developments from 2017-2023 and underscoring the drive for more sustainable and efficient protocols. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Catalyst Systems and Solvent Effects

The selection of an appropriate catalyst and solvent system is critical for optimizing reaction outcomes. The catalyst's activity and the solvent's properties—such as polarity and coordinating ability—must be matched to the specific transformation.

In many pyrimidine syntheses, the reaction cannot proceed efficiently without a catalyst. researchgate.net The choice of catalyst can range from simple metal salts to complex organometallic species with specialized ligands. For instance, in the amination of aryl sulfamates, N-heterocyclic carbene (NHC) ligands were found to be uniquely effective in facilitating the desired nickel-catalyzed transformation. nih.gov The optimization of catalyst loading is also crucial; a study on pyrimidine-2-one synthesis found that 2 mol% of the catalyst in ethanol at 40°C provided the best results. researchgate.net

Solvent choice significantly influences reaction rates and yields. Polar solvents are often more effective for pyrimidine synthesis than nonpolar ones. researchgate.net One study found that an ethanol:water (1:1) solvent system at reflux temperature gave good to excellent yields. researchgate.net In some cases, ionic liquids can serve as both the catalyst and the reaction medium, offering advantages such as short reaction times and solvent-free conditions, although they may require higher temperatures. acs.orgnih.gov

Impact of Catalyst and Solvent on Pyrimidine Synthesis

ParameterObservationExampleReference
Catalyst TypeSpecific ligands (e.g., NHCs) can be essential for reactivity.Nickel-catalyzed amination of aryl sulfamates required an SIPr·HCl ligand. nih.gov
Catalyst LoadingOptimal loading balances efficiency and cost.2 mol% of NH₃(CH₂)₆NH₃SiF₆ was optimal for a pyrimidine-2-one synthesis. researchgate.net
Solvent PolarityPolar solvents often lead to higher efficiency and yield.An ethanol:water mixture at reflux provided high yields of pyrazolopyranopyrimidines. researchgate.net
Alternative MediaIonic liquids can act as both catalyst and solvent.[Hnmp]HSO₄ used for a three-component reaction under solvent-free conditions at 110 °C. nih.gov

Reaction Time and Temperature Profiling

Temperature and reaction time are interdependent variables that must be carefully controlled to maximize product yield while minimizing the formation of impurities from side reactions or product degradation.

Temperature has a direct effect on the reaction rate; increasing the temperature generally accelerates the reaction. nih.gov However, higher temperatures can also lead to undesired byproducts. For some reactions, room temperature is sufficient, particularly with highly active catalyst systems, which is a significant advantage for simplifying procedures and improving energy efficiency. nih.gov In other cases, reflux temperatures are necessary to achieve a reasonable reaction rate. researchgate.net One study noted that while a reaction proceeded very slowly at room temperature, it gave a high yield under solvent-free conditions at 110 °C. nih.gov

Reaction time must be sufficient to allow for the complete consumption of starting materials. Continuous monitoring of the reaction progress (e.g., by TLC or LC-MS) is often employed to determine the optimal endpoint. Advanced technologies like continuous-flow microreactors can significantly shorten reaction times and offer precise control over temperature, leading to improved yields and selectivity. researchgate.net Theoretical methods and microkinetic modeling can also be used to gain a more detailed understanding of how reaction behavior changes over time and with temperature variations. nih.gov

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Without access to primary research data detailing the synthesis and characterization of Ethyl 2-m-tolylpyrimidine-5-carboxylate, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key structural features.

The spectrum displays a strong absorption peak corresponding to the C=O (carbonyl) stretching vibration of the ester group. Typically, this band appears in the region of 1700-1730 cm⁻¹. The presence of the aromatic tolyl group and the pyrimidine (B1678525) ring is confirmed by C=C and C=N stretching vibrations within the aromatic region, generally observed between 1450 cm⁻¹ and 1600 cm⁻¹.

Furthermore, C-H stretching vibrations associated with the aromatic ring and the ethyl group are visible. The aromatic C-H stretching absorption is usually found above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. The C-O stretching of the ester group typically gives rise to a strong band in the 1200-1300 cm⁻¹ region.

The specific frequencies of these vibrations provide a molecular fingerprint, allowing for the unambiguous identification of the compound's functional groups.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester (C=O)Stretching1700-1730
Aromatic (C=C)Stretching1450-1600
Pyrimidine (C=N)Stretching1520-1650
Aromatic (C-H)Stretching>3000
Aliphatic (C-H)Stretching<3000
Ester (C-O)Stretching1200-1300

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic data provides valuable information about the functional groups and connectivity of a molecule, X-ray crystallography offers a precise and detailed three-dimensional model of the compound in its solid state. This technique involves diffracting X-rays through a single crystal of the substance to determine the arrangement of atoms.

For this compound, X-ray crystallographic analysis would reveal critical structural parameters such as bond lengths, bond angles, and torsion angles. This data is essential for understanding the molecule's conformation and the spatial relationship between the tolyl group, the pyrimidine ring, and the ethyl carboxylate substituent.

Chemical Reactivity and Derivatization Studies

Transformations at the Pyrimidine (B1678525) Core

The pyrimidine ring is a π-deficient heteroaromatic system, a characteristic that fundamentally governs its reactivity. The two nitrogen atoms exert a strong electron-withdrawing effect, which deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic substitution, provided a suitable leaving group is present.

Electrophilic aromatic substitution (EAS) on the pyrimidine nucleus is generally challenging due to the deactivating nature of the two ring nitrogen atoms. These reactions, such as nitration, halogenation, or Friedel-Crafts reactions, typically require harsh conditions and often result in low yields. The C-5 position is the most electron-rich and thus the most favorable site for electrophilic attack on an unsubstituted pyrimidine ring.

In the case of Ethyl 2-m-tolylpyrimidine-5-carboxylate, the C-5 position is already occupied by the ethyl carboxylate group. The remaining C-4 and C-6 positions are significantly more electron-deficient, making electrophilic substitution at these sites highly improbable under standard conditions. Consequently, there are no significant reports of direct electrophilic aromatic substitution on the pyrimidine core of this specific molecule or its close analogs. Any such transformation would likely require the presence of potent electron-donating groups on the pyrimidine ring, which are absent in this compound.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient and can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comlibretexts.org However, this reaction is contingent on the presence of a good leaving group, typically a halide or a sulfonyl group, at the position of attack. stackexchange.com

This compound lacks a suitable leaving group on its pyrimidine core. The C-2 position is substituted with a m-tolyl group, which is a stable, covalently bonded substituent that cannot function as a leaving group in a typical SNAr reaction. Therefore, the parent molecule is not reactive towards direct nucleophilic substitution on the pyrimidine ring.

For derivatization via nucleophilic substitution, the molecule would first need to be functionalized, for example, by introducing a halogen atom at the C-4 or C-6 position. Such a modification would activate the ring for subsequent displacement by various nucleophiles (e.g., amines, alkoxides, or thiolates), opening a pathway to a wide array of derivatives.

Modifications of the Ester Moiety

The ethyl carboxylate group at the C-5 position is the most versatile functional handle for derivatization of the molecule. Standard ester transformations can be employed to produce a variety of related compounds, including carboxylic acids and amides.

The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 2-m-tolylpyrimidine-5-carboxylic acid. Base-catalyzed hydrolysis, or saponification, is commonly employed for this transformation. This reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. researchgate.net Studies on analogous 2-aryl-pyrimidine-5-carboxylates have shown that this conversion proceeds efficiently. researchgate.net

The resulting carboxylic acid is a key intermediate that can be used in further synthetic applications, such as the amidation reactions described below or decarboxylation under certain conditions.

Table 1: Representative Ester Hydrolysis Reaction

Reactant Reagents & Conditions Product

The ester moiety can be converted into a wide range of amide derivatives. This can be achieved either directly from the ester or via the carboxylic acid intermediate.

Direct Aminolysis: The direct reaction of this compound with an amine (ammonia, primary, or secondary amines) can produce the corresponding amide. This reaction, known as aminolysis, often requires elevated temperatures or catalysis to proceed at a practical rate.

Via the Carboxylic Acid: A more common and versatile two-step approach involves first hydrolyzing the ester to 2-m-tolylpyrimidine-5-carboxylic acid, as described above. The resulting acid can then be coupled with an amine using a standard peptide coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). acs.org This method is highly efficient and allows for the synthesis of a broad spectrum of amides under mild conditions. nih.gov

Table 2: Representative Amidation Reactions of the Ester Moiety

Starting Material Reagents & Conditions Product
This compound R¹R²NH, Heat N,N-disubstituted-2-m-tolylpyrimidine-5-carboxamide

Reactivity of the m-Tolyl Substituent

The m-tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the two substituents on the ring: the methyl group and the pyrimidine ring system.

Methyl Group (-CH₃): This is an activating, ortho-, para-directing group. It increases the electron density of the aromatic ring through hyperconjugation and a weak inductive effect, favoring substitution at the positions ortho and para to it.

2-Pyrimidine-5-carboxylate Group: This heterocyclic system is strongly electron-withdrawing due to the electronegative nitrogen atoms. It acts as a deactivating group and a meta-director relative to its point of attachment.

The interplay of these opposing effects determines the position of substitution. The activating ortho-, para-directing influence of the methyl group is generally dominant over the deactivating meta-directing effect of the pyrimidine substituent. Therefore, electrophilic attack is most likely to occur at the positions that are ortho or para to the methyl group and not sterically hindered. The positions on the tolyl ring are numbered starting from the point of attachment to the pyrimidine (C1').

The most probable sites for electrophilic substitution on the m-tolyl ring are C2', C4', and C6'.

C4' and C6' positions: These are ortho to the activating methyl group and meta to the deactivating pyrimidine ring, making them the most favored sites for substitution.

C2' position: This position is para to the methyl group but ortho to the bulky pyrimidine ring, which may introduce steric hindrance.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the m-Tolyl Ring

Reaction Electrophile (E⁺) Major Product(s)
Nitration NO₂⁺ Ethyl 2-(4-nitro-3-methylphenyl)pyrimidine-5-carboxylate and Ethyl 2-(2-nitro-5-methylphenyl)pyrimidine-5-carboxylate
Halogenation Br⁺, Cl⁺ Ethyl 2-(4-halo-3-methylphenyl)pyrimidine-5-carboxylate and Ethyl 2-(6-halo-3-methylphenyl)pyrimidine-5-carboxylate
Sulfonation SO₃ Ethyl 2-(4-sulfo-3-methylphenyl)pyrimidine-5-carboxylate and Ethyl 2-(6-sulfo-3-methylphenyl)pyrimidine-5-carboxylate
Friedel-Crafts Alkylation/Acylation R⁺, RC=O⁺ Substitution primarily at C4' and C6' positions, subject to steric effects.

Synthesis of Structural Analogues and Libraries

The generation of structural analogues and focused libraries of derivatives is a fundamental strategy in medicinal chemistry and materials science. Starting from a lead compound such as this compound, these studies aim to systematically explore the chemical space around the core scaffold. The objectives are often to establish robust Structure-Activity Relationships (SAR), optimize biological activity, enhance selectivity, and improve physicochemical or pharmacokinetic properties. nih.gov Methodologies for derivatization typically focus on the accessible chemical handles of the parent molecule, allowing for the introduction of diverse functionalities.

Systematic Modification of Substituents on the Pyrimidine Ring

Modification at the C2-Position: The 2-position, occupied by the m-tolyl group, is a common site for modification. General synthetic procedures for 2-substituted pyrimidine-5-carboxylic esters often involve the reaction of various amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This approach allows for the direct installation of a wide range of aryl, heteroaryl, and alkyl groups at the C2-position, making it a versatile method for creating a library of analogues. organic-chemistry.org By varying the electronic and steric nature of this substituent, researchers can explore its impact on molecular conformation and binding interactions.

Modification at the C5-Position: The ethyl carboxylate group at the C5-position is another key site for derivatization. This ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate. The carboxylic acid can be coupled with a diverse array of amines to generate a library of amides. For instance, in related pyrimidine series, the synthesis of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives has been used to explore SAR for STAT6 inhibition. nih.gov This strategy introduces new hydrogen bond donors and acceptors, which can significantly alter binding affinity and selectivity.

The following table summarizes common systematic modifications applied to the pyrimidine-5-carboxylate scaffold.

PositionOriginal GroupModification ExamplesSynthetic Rationale
C2 m-tolylOther substituted phenyls, pyridyl, thiophenyl, alkyl chainsReaction of amidinium salts with propen-1-ol derivatives to explore electronic and steric effects. organic-chemistry.org
C5 Ethyl carboxylateCarboxylic acid, primary/secondary/tertiary amides, other estersHydrolysis followed by amide coupling or transesterification to modify polarity and hydrogen bonding capacity. nih.gov
C4/C6 HydrogenPhenyl, substituted aryl groups, alkyl groupsOne-pot multicomponent synthesis (e.g., Biginelli reaction) to introduce groups that can probe binding site topology. mdpi.comacs.org

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used to design analogues by replacing functional groups or atoms with others that have similar physicochemical properties, with the goal of modulating potency, selectivity, metabolic stability, or toxicity. cambridgemedchemconsulting.comnih.gov This approach is widely applied in drug discovery to fine-tune the properties of a lead compound.

Carboxylic Ester Bioisosteres: The ethyl carboxylate group at C5 is a prime candidate for bioisosteric replacement. Carboxylic acids and their ester derivatives can present challenges related to metabolic instability and poor cell permeability. A common non-classical bioisosteric replacement for a carboxylate group is the tetrazole ring. estranky.sk The tetrazole is comparable in size and acidity to the carboxylic acid but can offer improved metabolic stability and pharmacokinetic properties. estranky.sk A systematic assessment of various carboxylic acid isosteres has provided a framework for rationally selecting replacements to modify physicochemical properties while aiming to maintain biological function. acs.org

Aromatic and Heterocyclic Ring Bioisosteres: The m-tolyl group at the C2 position can be replaced with a variety of bioisosteric rings. For example, a phenyl ring can often be interchanged with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com Such a change maintains a similar size and shape but alters the electronic distribution and introduces potential hydrogen bond acceptors (the nitrogen in pyridine) or changes the metabolic profile. cambridgemedchemconsulting.comnih.gov Furthermore, the entire pyrimidine scaffold itself can be considered for replacement in a strategy known as "scaffold hopping" or "skeletal editing." Recent advances have demonstrated the chemical transformation of pyrimidines into other heterocycles, such as pyrazoles or pyridines, under mild conditions. chinesechemsoc.orgnih.gov This allows for the exploration of novel chemical space while retaining key binding vectors from the original molecule. chinesechemsoc.orgnih.gov

Classical Bioisosteres: Classical bioisosteric replacements involve the exchange of atoms or groups with similar valence electron configurations. For instance, the methyl substituent on the tolyl ring could be replaced by other monovalent groups like a chlorine atom or a hydroxyl group. estranky.sk A particularly common and impactful replacement is the substitution of a hydrogen atom with fluorine. cambridgemedchemconsulting.com The C-F bond is strong and resistant to metabolic cleavage, and fluorine's high electronegativity can alter the acidity of nearby protons or influence binding interactions without significantly increasing steric bulk. cambridgemedchemconsulting.comestranky.sk

The table below outlines potential bioisosteric replacements for key functional groups within this compound.

Original Group/ScaffoldBioisosteric Replacement ExamplesRationale for Replacement
Ethyl Carboxylate (-COOEt)Tetrazole, Acylsulfonamide, Hydroxamic AcidImprove metabolic stability, modulate acidity (pKa), alter cell permeability. estranky.skacs.org
Phenyl (in m-tolyl)Pyridyl, Thienyl, PyrazolylIntroduce hydrogen bond acceptors/donors, alter metabolic pathways, modify electronic properties. cambridgemedchemconsulting.comnih.gov
Methyl (-CH₃)Chlorine (-Cl), Fluorine (-F), Hydroxyl (-OH)Modulate electronics and lipophilicity, block metabolic oxidation, introduce new interactions. estranky.sk
Pyrimidine RingPyridine, PyrazoleScaffold hopping to explore novel intellectual property space and significantly alter core physicochemical properties. chinesechemsoc.orgnih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

While specific docking studies for Ethyl 2-m-tolylpyrimidine-5-carboxylate were not found, research on structurally related pyrimidine (B1678525) carboxylates demonstrates the utility of this approach. For instance, studies on various tetrahydropyrimidine-5-carboxylate derivatives have been conducted to evaluate their potential as inhibitors for targets like dihydrofolate reductase (DHFR) and DNA gyrase. samipubco.com Similarly, docking has been performed with antineoplastic proteins for other complex pyrimidine derivatives to investigate their potential in cancer therapy. researchgate.netnih.gov

In a typical molecular docking study involving a compound like this compound, the following interactions would be analyzed:

Hydrogen Bonding: Interactions between the pyrimidine nitrogens or the carboxylate oxygen atoms and amino acid residues (e.g., Lysine, Arginine, Serine) in the protein's active site.

Hydrophobic Interactions: The m-tolyl group and the ethyl ester moiety would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Isoleucine.

π-π Stacking: The aromatic tolyl and pyrimidine rings could participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

A hypothetical docking summary for this compound against a kinase target might be represented as follows:

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosine Kinase (Hypothetical)-8.5LYS789Hydrogen Bond
GLU810Hydrogen Bond
LEU777Hydrophobic
PHE901π-π Stacking

This table is illustrative and not based on experimental data for the specific compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. ijcce.ac.ir These calculations can determine molecular orbitals, charge distributions, and reactivity indices. For pyrimidine derivatives, DFT studies at levels like B3LYP/6-31G(d,p) are commonly employed to optimize molecular geometry and calculate electronic parameters. samipubco.comijcce.ac.ir

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the pyrimidine nitrogens and carboxylate oxygens would be expected to be regions of negative potential.

Based on general principles and studies on similar molecules, the following electronic properties can be inferred: researchgate.netnih.govijcce.ac.ir

ParameterPredicted Value/RegionSignificance
EHOMO-6.5 to -7.5 eVIndicates electron-donating capacity.
ELUMO-1.0 to -2.0 eVIndicates electron-accepting capacity.
Energy Gap (ΔE)~4.5 to 5.5 eVReflects molecular stability and reactivity.
Dipole Moment2.0 to 4.0 DebyeIndicates overall polarity of the molecule.
MEP Negative SitesPyrimidine Nitrogens, Carbonyl OxygenLikely sites for electrophilic attack or hydrogen bonding.

This table contains estimated values for illustrative purposes, based on calculations for similar pyrimidine structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

No specific QSAR models for this compound were identified. However, QSAR studies on other series of pyrimidine derivatives are common in medicinal chemistry. For example, a QSAR model was developed for analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which act as inhibitors of AP-1 and NF-kappa B mediated gene expression. nih.gov Such models often use a combination of topological, electronic, and steric descriptors to correlate with biological activity. nih.govijprajournal.comresearchgate.net

A typical 2D-QSAR model is represented by a linear equation: Biological Activity (e.g., log(1/IC50)) = c0 + c1D1 + c2D2 + ... + cn*Dn Where c represents coefficients and D represents various molecular descriptors.

Descriptor TypeExample DescriptorInformation Encoded
ElectronicMax Partial Charge on N atomCharge distribution, reactivity
TopologicalKier & Hall IndexMolecular connectivity, size, shape
PhysicochemicalSlogPLipophilicity, membrane permeability
StericYZ ShadowMolecular dimensions and shape

The development of a robust QSAR model for a series including this compound would enable the prediction of its activity and guide the design of more potent analogues. mdpi.com

Conformational Analysis and Energetic Profiles

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. This is often accomplished by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). q-chem.comuni-muenchen.deq-chem.com

For this compound, key rotational bonds include:

The bond between the pyrimidine ring and the m-tolyl group.

The bond between the pyrimidine ring and the carboxylate group.

The C-O bond of the ethyl ester.

A PES scan would reveal the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. readthedocs.iovisualizeorgchem.com This information is critical for understanding how the molecule might fit into a receptor's binding site. For instance, a study on a related hexahydropyrimidine (B1621009) derivative used PES analysis to determine its most stable structure. researchgate.net

Dihedral Angle ScannedEnergy Barrier (kcal/mol)Stable Conformation(s)
Pyrimidine-TolylLow to ModeratePlanar or near-planar conformation is likely preferred to maximize conjugation, but steric hindrance from the methyl group may cause some twisting.
Pyrimidine-CarboxylateLowThe orientation of the ester group relative to the ring will influence its interaction with target residues.

This table is a qualitative prediction of expected outcomes from a conformational analysis.

Regioselectivity Predictions in Synthetic Pathways

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly the regioselectivity—the preference for reaction at one position over another. rsc.org For aromatic and heteroaromatic rings like pyrimidine, predicting the site of electrophilic or nucleophilic substitution is crucial for synthetic planning. researchgate.net

Theoretical predictions of regioselectivity can be made using several methods:

Fukui Functions/Dual Descriptors: Derived from DFT, these reactivity indices can predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule.

Reaction Pathway Modeling: Calculating the activation energies for a reaction occurring at different positions on the pyrimidine ring. The pathway with the lowest activation energy is the most likely to occur.

Machine Learning Models: Increasingly, machine learning models trained on large datasets of chemical reactions are used to predict regioselectivity with high accuracy. mit.educhemrxiv.orgrsc.org

For the pyrimidine ring in this compound, the different carbon atoms (C2, C4, C5, C6) have distinct electronic properties. The presence of the electron-donating m-tolyl group at C2 and the electron-withdrawing ethyl carboxylate group at C5 significantly influences the reactivity of the other positions. Computational models can quantify these effects to predict, for example, the most likely site for C-H functionalization or amination. nih.govchemrxiv.org

Reaction TypePredicted Reactive Site(s)Rationale
Electrophilic Aromatic SubstitutionC4 or C6The directing effects of the existing substituents would need to be computationally evaluated to determine the most activated site.
Nucleophilic Aromatic SubstitutionC4 or C6These positions are often susceptible to nucleophilic attack in pyrimidines, especially if a leaving group is present.

This table provides a generalized prediction based on established principles of pyrimidine chemistry.

Investigation of Biological Relevance and Mechanistic Studies Non Clinical

Exploration of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. mdpi.com This inherent biological precedence has made the pyrimidine scaffold a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents.

Pyrimidine derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to:

Anticancer: Their ability to interfere with nucleic acid synthesis and other cellular processes has led to the development of numerous anticancer drugs.

Antimicrobial: Pyrimidine-based compounds have demonstrated efficacy against various bacterial and fungal pathogens.

Antiviral: The structural similarity to nucleosides allows some pyrimidine derivatives to inhibit viral replication.

Anti-inflammatory: Certain pyrimidine analogs have been found to modulate inflammatory pathways.

Cardiovascular: Some derivatives have shown potential in treating cardiovascular conditions.

Central Nervous System (CNS) Activity: The pyrimidine scaffold has been incorporated into drugs targeting CNS disorders.

The biological activity of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring. The presence of a tolyl group at the 2-position and a carboxylate group at the 5-position of Ethyl 2-m-tolylpyrimidine-5-carboxylate suggests the potential for specific interactions with biological targets, driving its possible therapeutic effects.

In Vitro Enzyme Inhibition Studies

Based on the activities of structurally related pyrimidine compounds, it is plausible that this compound could exhibit inhibitory effects on various enzyme systems.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies.

Numerous pyrimidine-containing compounds, such as methotrexate and trimethoprim, are potent DHFR inhibitors. The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore for DHFR inhibition. While this compound does not possess the classic 2,4-diamino substitution pattern, the pyrimidine core itself is a key recognition element for the enzyme's active site. The tolyl and carboxylate substituents could potentially interact with specific residues within the active site, contributing to inhibitory activity. Structure-activity relationship (SAR) studies of various pyrimidine derivatives have shown that modifications at the 2 and 5 positions can significantly impact DHFR inhibitory potency. mdpi.comnih.gov

Table 1: Examples of Pyrimidine Derivatives as DHFR Inhibitors

CompoundTarget Organism/Cell LineIC50
MethotrexateHuman~nM range
TrimethoprimBacterial~nM to µM range
PemetrexedHuman~nM range

Note: This table provides examples of known pyrimidine-based DHFR inhibitors and their general potency. Specific IC50 values can vary depending on the assay conditions.

Cyclooxygenase (COX) Inhibition (e.g., mPGES-1)

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major strategy for treating inflammation and pain.

Several pyrimidine derivatives have been investigated as selective COX-2 inhibitors. nih.govnih.gov The anti-inflammatory properties of some pyrimidines are attributed to their ability to fit into the active site of the COX-2 enzyme. researchgate.net The structural features of this compound, including its aromatic tolyl group, could allow it to interact with the hydrophobic channel of the COX-2 active site. The carboxylate group might also form important interactions with residues at the active site entrance.

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is another important enzyme in the prostaglandin synthesis pathway, acting downstream of COX-2. Inhibition of mPGES-1 is also a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. The potential for pyrimidine derivatives to inhibit mPGES-1 is an active area of research.

Table 2: Examples of Pyrimidine Derivatives with COX Inhibitory Activity

Compound ClassTarget EnzymeReported Activity
DiarylpyrimidinesCOX-2Selective inhibition
Pyrimidine-5-carbonitrilesCOX-2Potent inhibition
Fused PyrimidinesCOX-2Variable inhibition

Note: This table illustrates classes of pyrimidine compounds that have shown COX inhibitory activity. The specific activity depends on the full chemical structure.

Other Enzyme Systems

The versatility of the pyrimidine scaffold allows for its interaction with a wide range of other enzyme systems. Depending on the specific substitutions, pyrimidine derivatives have been shown to inhibit:

Kinases: Many kinase inhibitors used in cancer therapy incorporate a pyrimidine core, which often mimics the adenine ring of ATP to bind to the kinase active site.

Thymidylate Synthase (TS): As a key enzyme in DNA synthesis, TS is another important target for pyrimidine-based anticancer drugs like 5-fluorouracil.

Xanthine Oxidase: Some pyrimidine analogs have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism and associated with gout.

β-glucuronidase: Certain 2-aminopyrimidine derivatives have shown potent inhibitory activity against β-glucuronidase, an enzyme linked to various pathological conditions. researchgate.net

Receptor Binding Affinity Assessment

Beyond enzyme inhibition, pyrimidine derivatives can also exert their biological effects by binding to various cellular receptors. The specific nature of the substituents on the pyrimidine ring dictates the receptor binding profile.

For instance, certain pyrimidine derivatives have been developed as antagonists for adenosine receptors, which are involved in a wide range of physiological processes. nih.gov The design of these compounds often involves modifying the substituents to achieve high affinity and selectivity for a particular receptor subtype. The aryl and ester functionalities of this compound could potentially engage in hydrophobic and hydrogen bonding interactions within the binding pockets of various G-protein coupled receptors (GPCRs) or other receptor families.

Investigation of Modulatory Effects on Cellular Pathways

The interaction of a compound with its molecular target(s) ultimately leads to the modulation of cellular signaling pathways. Pyrimidine derivatives can influence a variety of these pathways, leading to diverse cellular responses.

For example, inhibition of enzymes like DHFR or TS directly impacts the de novo synthesis of nucleotides, which is crucial for cell proliferation. nih.gov This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Inhibition of the COX-2 pathway by pyrimidine derivatives can lead to a reduction in the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.

Furthermore, pyrimidine-based kinase inhibitors can block signaling cascades that are critical for cancer cell growth, survival, and metastasis. The specific cellular pathways affected by this compound would depend on its primary molecular targets, which would need to be elucidated through further experimental studies.

An article on the specific biological activities of "this compound" cannot be generated as requested.

Following a thorough search of available scientific literature, no specific non-clinical studies detailing the anti-proliferative, anti-fibrosis, or anti-inflammatory activities for the chemical compound "this compound" were found. The research required to fulfill the detailed outline—including data on its effects on cell lines, cellular models of fibrosis, specific anti-inflammatory pathways, and its structure-activity relationship—is not present in the public domain.

While research exists for other related pyrimidine carboxylate derivatives, attributing their specific biological effects and mechanistic data to "this compound" would be scientifically inaccurate. Therefore, to maintain the integrity and accuracy of the information provided, the requested article cannot be constructed.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research should prioritize the development of environmentally benign and efficient methods for the synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate. While traditional methods may be effective, they often involve harsh reaction conditions, hazardous solvents, and produce significant waste. Green chemistry principles should be at the forefront of new synthetic strategies.

One promising avenue is the use of one-pot, multi-component reactions. These reactions, which combine multiple starting materials in a single step to form a complex product, offer numerous advantages, including reduced solvent usage, shorter reaction times, and higher atom economy. mdpi.com The Biginelli reaction, a classic multi-component reaction for the synthesis of dihydropyrimidinones, could be adapted and optimized for the synthesis of this compound and its analogs. mdpi.com The use of eco-friendly catalysts, such as copper chloride (CuCl₂·2H₂O), in solvent-less or "grindstone" methods presents a sustainable alternative to conventional approaches. mdpi.com

Furthermore, exploring the use of alternative energy sources like microwave irradiation or ultrasound could lead to faster and more efficient syntheses. journalijar.com These techniques can often enhance reaction rates and yields while reducing energy consumption. The development of synthetic routes that utilize renewable starting materials and biodegradable solvents will also be crucial in enhancing the sustainability profile of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application. While standard characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are routinely employed to confirm the structure of newly synthesized pyrimidine (B1678525) derivatives, future research should leverage more advanced techniques. researchgate.netsciencescholar.us

For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide more detailed insights into the connectivity and spatial relationships of atoms within the molecule. In cases where single crystals can be obtained, X-ray crystallography would offer unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.

Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data by predicting spectroscopic properties and providing insights into the electronic structure of the molecule. nih.gov These computational approaches can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's reactivity and potential intermolecular interactions.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research should employ an integrated approach that combines experimental studies with computational modeling to gain a comprehensive understanding of the reaction pathways. researchgate.netnih.gov

Experimental techniques such as kinetic studies, monitoring reaction intermediates using in-situ spectroscopy (e.g., ReactIR), and isotopic labeling can provide valuable data on reaction rates and the sequence of bond-forming and bond-breaking events.

Computational chemistry, particularly DFT calculations, can be used to model the reaction pathway, identify transition states, and calculate activation energies. rsc.org This can help to elucidate the step-by-step mechanism of the reaction and identify the rate-determining step. nih.gov By combining experimental observations with theoretical calculations, researchers can gain a detailed and accurate picture of the reaction mechanism, which can then be used to rationally design more efficient and selective synthetic routes.

Design and Synthesis of Chemically Diverse Analogues

The therapeutic potential of this compound can be significantly expanded through the design and synthesis of a diverse library of analogues. Systematic structural modifications can be made to explore the structure-activity relationship (SAR) and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Key modifications could include:

Substitution on the tolyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the m-tolyl moiety to investigate their effect on biological activity.

Modification of the ester group: Replacing the ethyl ester with other alkyl or aryl groups to modulate lipophilicity and potential interactions with biological targets.

Functionalization of the pyrimidine ring: Introducing substituents at other positions of the pyrimidine ring to explore new interaction points with target proteins.

Polymer-assisted synthesis could be a valuable tool for the rapid generation of a library of analogues. researchgate.net This technique involves attaching the pyrimidine core to a solid support, allowing for easy purification and the efficient synthesis of a wide range of derivatives. researchgate.net

Expanded In Vitro Biological Target Profiling and Multi-Targeting Strategies

Given the broad range of biological activities associated with pyrimidine derivatives, a comprehensive in vitro biological screening of this compound and its newly synthesized analogues is warranted. nih.govmdpi.com This should involve testing against a wide panel of biological targets to identify potential therapeutic applications.

Initial screening could focus on targets where pyrimidine-containing compounds have shown promise, such as:

Kinases: Many kinase inhibitors feature a pyrimidine core. Screening against a panel of kinases could identify potential applications in cancer or inflammatory diseases. nih.gov

Enzymes involved in metabolic pathways: For example, dihydropyrimidinase is a key enzyme in pyrimidine metabolism. rsc.org

Receptors: Certain pyrimidine derivatives have been shown to interact with various cellular receptors.

Based on initial screening results, more focused studies can be conducted to determine the mechanism of action and identify the specific molecular targets. Furthermore, the development of multi-target ligands, where a single molecule is designed to interact with multiple biological targets, is an emerging strategy in drug discovery. The pyrimidine scaffold is well-suited for this approach, and future research could focus on designing analogues of this compound that can modulate multiple pathways involved in complex diseases like cancer. mdpi.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 2-m-tolylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves cyclocondensation reactions. For example, a pyrimidine derivative can be synthesized by reacting substituted benzaldehyde with thiourea derivatives in the presence of a catalyst (e.g., AlCl₃) under reflux conditions. Reaction monitoring via TLC (e.g., Sulifol UV 254 plates) ensures completion . Optimization includes adjusting solvent ratios (e.g., acetylacetone:ethanol 2:1), temperature (60–65°C), and catalyst loading to improve yields (e.g., 78% achieved in a related pyrimidine synthesis) .
  • Key Parameters :

Reaction ComponentExample Conditions
Solvent SystemAcetylacetone:EtOH (2:1)
CatalystAlCl₃ (0.02 g)
Temperature60–65°C
Monitoring MethodTLC (UV 254 nm)

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR/IR : Confirm regiochemistry and functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; aromatic protons in ¹H NMR).
  • X-ray Diffraction : Resolve ambiguities in substituent positioning. For example, dihedral angles between fused rings (e.g., 80.94° in a thiazolopyrimidine derivative) clarify spatial arrangements .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks.

Q. How can researchers troubleshoot low yields in pyrimidine ring formation?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance cyclization efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to ethanol .
  • Stoichiometry : Excess aldehyde or thiourea derivatives can drive equilibrium toward product formation.

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodology :

  • Validation via X-ray : For a related pyrimidine compound, discrepancies in substituent positions (e.g., para vs. meta) were resolved by comparing experimental bond lengths and angles with DFT-calculated values .
  • Dynamic NMR : Detect conformational flexibility (e.g., puckered pyrimidine rings) that may explain anomalous NMR signals .

Q. What are best practices for refining crystal structures of this compound derivatives using SHELX?

  • Methodology :

  • Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors. Use TWINABS for twinned crystals .
  • Hydrogen Placement : Apply riding models for non-polar H atoms (C–H = 0.93–0.98 Å) and refine isotropic displacement parameters .
  • Validation Tools : Check R-factors (e.g., R₁ < 0.05) and Flack parameter for enantiomer purity .

Q. What strategies enable regioselective functionalization of the pyrimidine ring?

  • Methodology :

  • Directing Groups : Use meta-tolyl substituents to sterically guide electrophilic substitution at the 5-position .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with boronic acids for C–C bond formation at electron-deficient positions .
  • Protection/Deprotection : Boc or Fmoc groups can temporarily block reactive sites during multi-step syntheses .

Data Contradiction Analysis Example

Scenario : IR suggests an ester group, but X-ray shows partial double-bond character in the carbonyl.
Resolution :

  • Crystallographic Evidence : In a thiazolopyrimidine derivative, the ester carbonyl exhibited a bond length of 1.21 Å, consistent with resonance stabilization. This explains reduced IR absorption intensity .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) can simulate vibrational frequencies to align experimental and theoretical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.